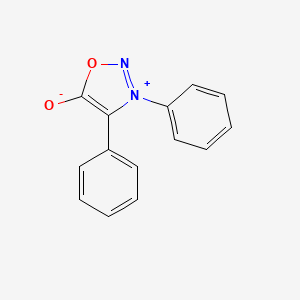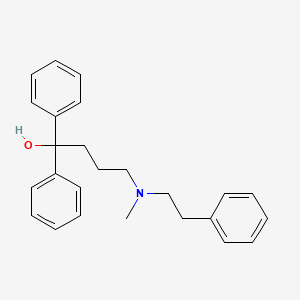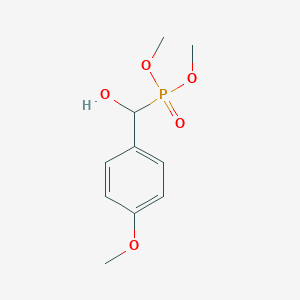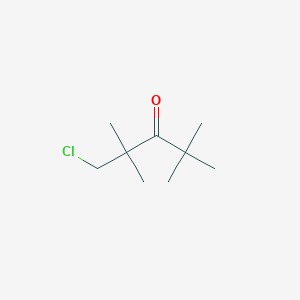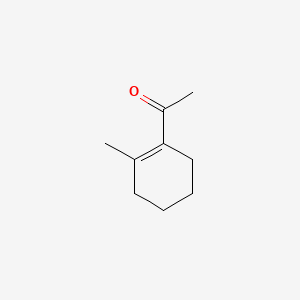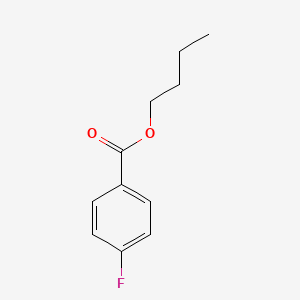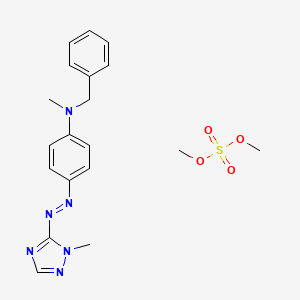
Einecs 263-444-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 263-444-6 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EC number, which helps in tracking and regulating its use within the European Union.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic routes for Einecs 263-444-6 involve specific chemical reactions under controlled conditions. The exact synthetic pathways and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include multi-step organic synthesis involving intermediates and catalysts.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical plants. The process involves the use of high-purity raw materials, advanced reactors, and stringent quality control measures to ensure the consistency and purity of the final product. The production methods are designed to be efficient and environmentally friendly, adhering to regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 263-444-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Einecs 263-444-6 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Einecs 263-444-6 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are determined through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Einecs 263-444-6 can be compared with other similar compounds to highlight its uniqueness:
Einecs 203-770-8: Amyl nitrite, used as a vasodilator.
Einecs 234-985-5: Bismuth tetroxide, used in pigments and cosmetics.
Einecs 239-934-0: Mercurous oxide, used in antiseptics and disinfectants.
Each of these compounds has distinct chemical properties and applications, making this compound unique in its specific uses and characteristics.
Eigenschaften
CAS-Nummer |
62163-53-5 |
|---|---|
Molekularformel |
C17H18N6.C2H6O4S C19H24N6O4S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-4-[(2-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate |
InChI |
InChI=1S/C17H18N6.C2H6O4S/c1-22(12-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-21-17-18-13-19-23(17)2;1-5-7(3,4)6-2/h3-11,13H,12H2,1-2H3;1-2H3 |
InChI-Schlüssel |
QGYNZGBQZXGRGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
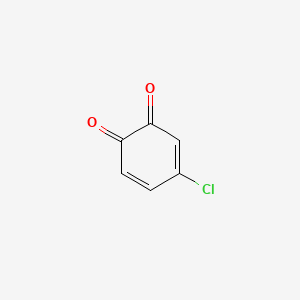
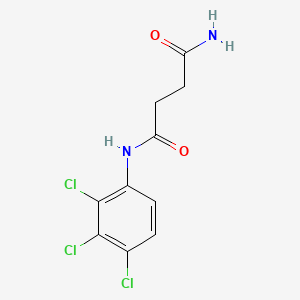
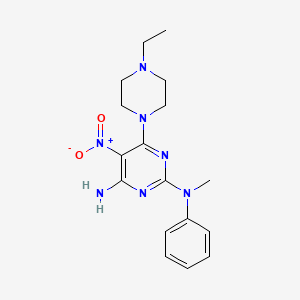
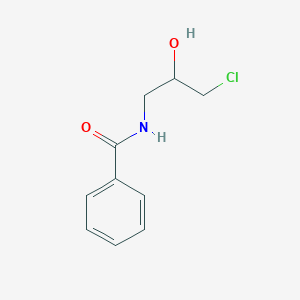
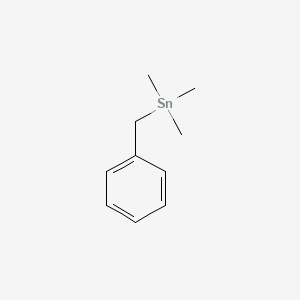
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
